![molecular formula C21H22N4O2S B2860897 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-42-6](/img/structure/B2860897.png)
2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions . For instance, 2-Amino-5,8-dimethoxy [1,2,4]triazolo [1,5-c]-pyrimidine is prepared from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine by reaction with methoxide in an alcohol solvent .Chemical Reactions Analysis
The chemical reactions involving “2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline” are not well-documented . More research is needed to understand its reactivity and potential applications.Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals. The structure of 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline suggests its potential utility in the synthesis of indole derivatives. These derivatives are crucial for developing biologically active compounds for treating cancer, microbial infections, and various disorders .
Development of Fused Heterocycles
The molecule’s structure indicates its use in synthesizing fused heterocycles. Fused heterocycles are important in drug research due to their unique biological activities. The compound could be a key intermediate in creating four-membered to seven-membered heterocycles, which are prevalent in many pharmaceuticals .
Coenzyme Q Analogues
Given the methoxy groups present in the compound, it could serve as an analogue to Coenzyme Q. Such analogues have been studied for their biological and pharmacological activities, including their role in preventing and treating diseases like hepatocirrhosis, arteriosclerosis, Alzheimer’s, and Parkinson’s disease .
Anticancer Activity
The structural complexity of 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline makes it a candidate for anticancer evaluation. Its potential to selectively target cancer cells over normal cells could be explored further to develop new anticancer agents .
Inhibition of Biological Pathways
Compounds with similar structures have been known to inhibit specific biological pathways. This compound could be investigated for its ability to inhibit protocollagen-proline hydroxylase, which is involved in collagen biosynthesis. Such inhibition has implications for treating conditions related to collagen synthesis .
Synthesis of Quinazolinone Derivatives
Quinazolinone derivatives have a wide range of biological activities. The triazoloquinazoline core of the compound could be utilized in the synthesis of novel quinazolinone derivatives, which could lead to the discovery of new drugs with various therapeutic applications .
Catalysis and Green Chemistry
The compound could also be used as a catalyst in organic reactions. Its potential application in green chemistry could be explored, particularly in reactions that require the stabilization of high-energy intermediates or in asymmetric synthesis .
Wirkmechanismus
Target of Action
The primary target of 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 prevents the phosphorylation of key proteins required for cell cycle progression, thereby halting the cell cycle . This results in the prevention of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This pathway is crucial for the controlled division and proliferation of cells. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation, particularly in cancer cells . This is due to the compound’s ability to halt the cell cycle by inhibiting CDK2 . This makes it a potential therapeutic agent for the treatment of cancer .
Zukünftige Richtungen
The future directions for research on “2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline” could include elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and could potentially lead to new applications .
Eigenschaften
IUPAC Name |
2-ethyl-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-5-19-23-20-15-10-17(26-3)18(27-4)11-16(15)22-21(25(20)24-19)28-12-14-9-7-6-8-13(14)2/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIKORXOXLAORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

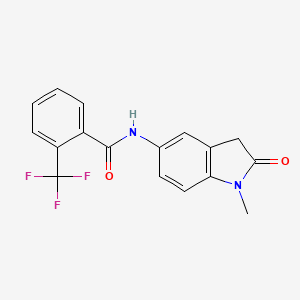

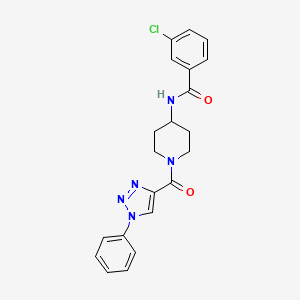

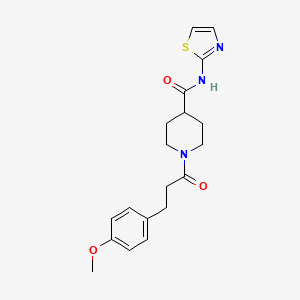
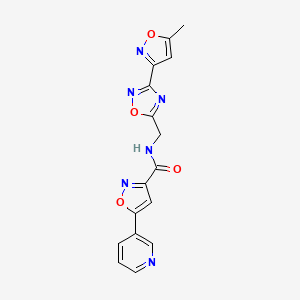

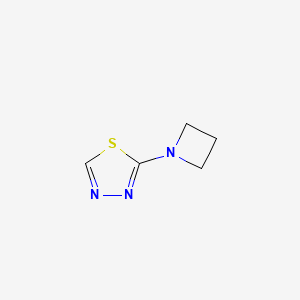

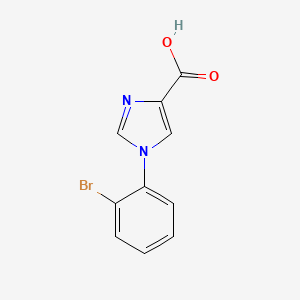
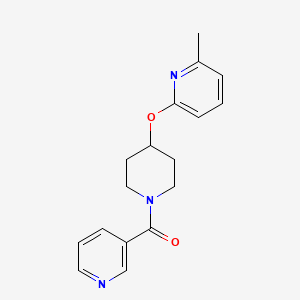
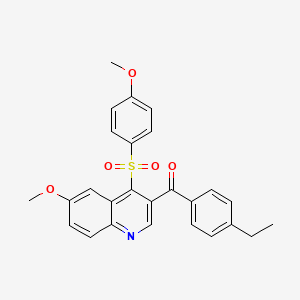
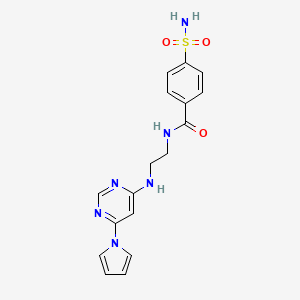
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)